Elevated Lipophilicity (XLogP3) of 1,4-Oxazocane vs. Morpholine and 1,4-Oxazepane Enables Superior Predicted Membrane Permeability
Among the homologous 1,4-N,O-heterocycles, 1,4-oxazocane exhibits the highest computed lipophilicity. PubChem-computed XLogP3 values are −0.9 for morpholine, −0.2 for 1,4-oxazepane, and +0.1 for 1,4-oxazocane [1]. This represents a 1.0 log unit increase over morpholine and a 0.3 log unit increase over 1,4-oxazepane, while all three compounds share an identical TPSA of 21.3 Ų and an identical hydrogen bond donor/acceptor count (1 HBD, 2 HBA) [1]. The higher XLogP3 of 1,4-oxazocane is attributable to the additional methylene units in the eight-membered ring, which increase hydrophobic surface area without introducing polar functionality.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 (1,4-Oxazocane) |
| Comparator Or Baseline | Morpholine: XLogP3 = −0.9; 1,4-Oxazepane: XLogP3 = −0.2 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. morpholine; +0.3 vs. 1,4-oxazepane |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025–2026 release |
Why This Matters
Higher lipophilicity at constant TPSA predicts improved passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug discovery programs.
- [1] PubChem Compound Summaries for CID 21471151 (1,4-Oxazocane), CID 8083 (Morpholine), CID 21873275 (1,4-Oxazepane). National Center for Biotechnology Information, 2026. View Source
